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CAS No.: 83615-50-3

Cat. No.: B3194358

Get Quote

Abstract & Scope
This application note details the oxidative transformation of (2R)-4,4-dimethylpentan-2-ol
(CAS 6144-93-0) to its corresponding ketone, 4,4-dimethylpentan-2-one (Methyl Neopentyl

Ketone, CAS 590-50-1).[1] While the starting material possesses a defined stereocenter at the

C2 position, the oxidation results in a trigonal planar carbonyl carbon, leading to the loss of

chirality. This protocol is critical for researchers utilizing chiral pool recycling, preparing

analytical standards, or synthesizing neopentyl-derived building blocks.[1]

We present two validated protocols:

Method A (Recommended): A Green Chemistry approach using TEMPO/NaOCl (Anelli

Oxidation), optimized for safety and scalability.[1]

Method B (Benchmark): The classic Jones Oxidation (Cr(VI)), provided as a robust

alternative for small-scale, difficult substrates.[1]
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Chemical Context & Strategic Analysis
Substrate Analysis
The substrate, (2R)-4,4-dimethylpentan-2-ol, features a neopentyl group (

-Bu-CH

-) adjacent to the reaction center.[1]

Steric Hindrance: The bulky tert-butyl group at the

-position creates significant steric shielding.[1] While standard secondary alcohols oxidize
readily, the neopentyl tail can retard reaction rates in sterically sensitive catalytic cycles.[1]

Stereochemistry: The oxidation converts the

hybridized chiral carbinol carbon into an

hybridized achiral carbonyl carbon.[1]

Reaction Scheme
The transformation involves the removal of the carbinol proton and the hydroxyl proton to form

the carbonyl bond.

[1]

Method Selection Matrix[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3194358?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethyl-2-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethyl-2-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethyl-2-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethyl-2-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethyl-2-pentanone
https://www.benchchem.com/product/b3194358?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3194358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recommendation: Use Method A for all standard preparations >1g.[1] Use Method B only if

Method A fails due to specific impurity profiles or if running <100mg where waste disposal is

negligible.[1]

Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting Method A.[1]

TEMPO Catalytic Cycle (Graphviz)
The reaction relies on the in situ generation of the active oxidant, the

-oxoammonium ion, driven by the stoichiometric oxidant (NaOCl) and the co-catalyst (KBr).
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Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1][2] The steric bulk of the

neopentyl group is accommodated because the hydride abstraction is the rate-determining

step, and the small active site of the oxoammonium species remains accessible.

Experimental Protocols
Protocol A: Green Oxidation (TEMPO/Bleach)
Target Scale: 10.0 g (86 mmol)

Reagents:
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(2R)-4,4-dimethylpentan-2-ol: 10.0 g (1.0 equiv)[1]

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 135 mg (0.01 equiv / 1 mol%)

KBr (Potassium Bromide): 1.0 g (0.1 equiv / 10 mol%)

NaOCl (Sodium Hypochlorite, commercial bleach ~10-12%): ~1.2 equiv.[1] Titrate or

estimate excess.

Dichloromethane (DCM): 100 mL

Sodium Bicarbonate (sat.[1] aq.): 50 mL[1]

Procedure:

Setup: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal

thermometer, dissolve the alcohol (10.0 g) in DCM (100 mL).

Catalyst Addition: Add the TEMPO (135 mg) and a solution of KBr (1.0 g) in water (10 mL).

The mixture will be biphasic; vigorous stirring is essential (aim for >800 rpm).

Cooling: Cool the mixture to 0–5 °C using an ice/water bath.

Oxidant Addition: Slowly add the NaOCl solution dropwise via an addition funnel.

Critical Control Point: Maintain internal temperature <10 °C. The reaction is exothermic.[1]

Observation: The organic layer may turn orange/red (TEMPO radical) and then fade to

yellow as the oxoammonium species is consumed.[1]

Monitoring: After addition is complete, stir at 0 °C for 30 minutes. Check reaction progress

via TLC (20% EtOAc/Hexane) or GC-MS.

Endpoint: Disappearance of alcohol peak.[1] If incomplete, add small aliquots of NaOCl

until conversion is >98%.

Quenching: Add saturated aqueous Na
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S

O

(Sodium Thiosulfate, 50 mL) and stir for 10 minutes to destroy excess bleach. The color
should fade.[1]

Workup: Transfer to a separatory funnel. Separate phases. Extract aqueous layer with DCM

(2 x 30 mL).[1] Combine organic layers.

Drying: Wash combined organics with brine (50 mL), dry over anhydrous MgSO

, and filter.

Purification: Concentrate under reduced pressure (Caution: Product BP is ~125°C; do not

use high vacuum/heat excessively). Distillation at ambient pressure or mild vacuum is

recommended for high purity.[1]

Protocol B: Jones Oxidation (Benchmark)
Target Scale: 1.0 g (8.6 mmol)

Reagents:

(2R)-4,4-dimethylpentan-2-ol: 1.0 g[1]

Jones Reagent (2.7 M CrO

in dilute H

SO

): ~3-4 mL[1]

Acetone (Reagent Grade): 20 mL

Procedure:

Setup: Dissolve the alcohol (1.0 g) in Acetone (20 mL) in a 50 mL round-bottom flask. Cool to

0 °C.
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Addition: Add Jones Reagent dropwise.

Visual Indicator: The reagent is Orange.[1] As it reacts, it turns Green (Cr

formation).[1][3]

Endpoint: Continue adding dropwise until the orange color persists (indicating excess

oxidant) and does not turn green after 1 minute of stirring.

Quenching: Add Isopropanol (1-2 mL) dropwise. The orange color will immediately turn

green as the excess Cr(VI) oxidizes the isopropanol.[1]

Workup: Decant the liquid from the chromium salts (gummy green solid). Dilute with Ether or

EtOAc (50 mL) and wash with water (2 x 20 mL) and sat.[1] NaHCO

(2 x 20 mL) to remove acid traces.

Isolation: Dry over MgSO

, filter, and concentrate.

Process Workflow & Decision Tree
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Figure 2: Standard Workup Procedure for isolation of 4,4-dimethylpentan-2-one.
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Analytical Specifications

🔒 FULL PROTOCOL TRUNCATED
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Note on Chirality: The product is achiral. Optical rotation should be 0°.[1] Any measured

rotation indicates the presence of unreacted starting material or chiral impurities.[1]

Safety & Handling
Flammability: 4,4-dimethylpentan-2-one is a Flammable Liquid (Category 2).[1] Keep away

from sparks/open flames.

Oxidants:

NaOCl: Corrosive.[1] Generates Cl

gas if mixed with acid.[1]

Cr(VI) (Jones): Known human carcinogen.[1] All solid and liquid waste must be segregated

into "Heavy Metal Waste" containers.[1]

Ventilation: All operations must be performed in a certified chemical fume hood.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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